molecular formula C8H14OS B13505624 1-Cyclohexyl-2-mercaptoethan-1-one

1-Cyclohexyl-2-mercaptoethan-1-one

Cat. No.: B13505624
M. Wt: 158.26 g/mol
InChI Key: MTQUHRATDBOUBP-UHFFFAOYSA-N
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Description

1-cyclohexyl-2-sulfanylethan-1-one is an organic compound characterized by a cyclohexyl group attached to a sulfanyl ethanone structure. This compound is part of the broader class of cycloalkanes, which are cyclic hydrocarbons with unique chemical properties due to their ring structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-2-sulfanylethan-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexyl chloride with ethanethiol in the presence of a base such as sodium hydride. This reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity .

Industrial Production Methods

Industrial production of 1-cyclohexyl-2-sulfanylethan-1-one often involves large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-2-sulfanylethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-cyclohexyl-2-sulfanylethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-cyclohexyl-2-sulfanylethan-1-one involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-cyclohexyl-2-sulfanylethan-1-one is unique due to the presence of both a cyclohexyl group and a sulfanyl ethanone structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C8H14OS

Molecular Weight

158.26 g/mol

IUPAC Name

1-cyclohexyl-2-sulfanylethanone

InChI

InChI=1S/C8H14OS/c9-8(6-10)7-4-2-1-3-5-7/h7,10H,1-6H2

InChI Key

MTQUHRATDBOUBP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)CS

Origin of Product

United States

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